molecular formula C10H9ClN2S B6244050 7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride CAS No. 2402829-60-9

7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride

Cat. No.: B6244050
CAS No.: 2402829-60-9
M. Wt: 224.7
InChI Key:
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Description

7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzothiophene derivative, the introduction of an aminomethyl group can be achieved through nucleophilic substitution reactions. The final step often involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the development of materials with specific properties, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of 7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The benzothiophene core can interact with hydrophobic regions of proteins or other macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(aminomethyl)-1-benzothiophene-2-carbonitrile
  • 1-benzothiophene-2-carbonitrile
  • 7-(aminomethyl)-benzothiophene

Uniqueness

7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride is unique due to the presence of both the aminomethyl and nitrile groups, which provide distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other benzothiophene derivatives.

Properties

CAS No.

2402829-60-9

Molecular Formula

C10H9ClN2S

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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